molecular formula C40H66O10 B015650 Venturicidin B CAS No. 33538-72-6

Venturicidin B

Cat. No. B015650
CAS RN: 33538-72-6
M. Wt: 706.9 g/mol
InChI Key: VIOYQVOQUWWSAB-KEXSXYLYSA-N
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Description

Synthesis Analysis

The synthesis of Venturicidin B involves complex organic reactions, starting with the creation of key segments of the molecule. For instance, the C1–C14 segment has been synthesized using a multistep process, including lithiation and coupling reactions to form intermediate compounds, which are then further transformed into the desired segment through a series of conversions (Nakata et al., 1993). Similarly, the synthesis of the C15–C27 segment of Venturicidin B has been accomplished, highlighting the intricate steps involved in assembling this complex molecule (Akita et al., 1990).

Safety And Hazards

Venturicidin B is a toxic antibiotic and a potent fungicide . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1R,5S,6R,8R,9E,11R,15E,17R)-11-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOYQVOQUWWSAB-KEXSXYLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Venturicidin B

CAS RN

33538-72-6
Record name Venturicidin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VENTURICIDIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S254814I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
H Akita, H Yamada, T Oishi… - Agricultural and biological …, 1990 - Taylor & Francis
… that the structure of the aglycone of fraction A2 was the same as that of fraction AI' Consequently, the FAB-MS results suggest that fraction A2 would be identical to venturicidin B (2).2) …
KA Shaaban, S Singh, SI Elshahawi, X Wang… - The Journal of …, 2014 - nature.com
… confirmed as depicted in Figures 7 and 8—the known molecule venturicidin B (aabomycin A2). Although venturicidin B was previously reported as a metabolite of S. aureofaceins, 13 …
Number of citations: 35 0-www-nature-com.brum.beds.ac.uk
DF Rao, H Zhang, JL Wang, XX Meng, ZZ Li… - Biochemical and …, 2023 - Elsevier
… carbamoylation of venturicidin B, which is … venturicidin B was modeled by a molecular docking method to better understand the substrate binding mode, revealing a novel venturicidin B …
M Brufani, W Keller‐Schierlein, W Löffler… - Helvetica Chimica …, 1968 - Wiley Online Library
… Venturicidin B gave on methanolysis the methyl glycoside of … Das zweite Antibioticum, Venturicidin B, liess sich durch … Durch Hydrolyse des Glykosids aus Venturicidin B wurde der …
M Brufani - Helv Chim Acta, 1968 - cir.nii.ac.jp
… Venturicidin B, cotrycidin, and the sugar structural units of venturicidin A and B | CiNii Research … Venturicidin B, cotrycidin, and the sugar structural units of venturicidin A and B …
Number of citations: 4 cir.nii.ac.jp
HP Fiedler - The Journal of Antibiotics, 2009 - nature.com
… Z, actiphenol, acumycin, aranciamycin, boromycin, ferrichrysin, granaticin B, lankamycin, lankacidin, manumycin, naphthocyclinones, naphthomycin, scopamycins and venturicidin B. …
Number of citations: 6 0-www-nature-com.brum.beds.ac.uk
DE GRIFFITHS, RL HOUGHTON… - European journal of …, 1975 - Wiley Online Library
… This preparation was less active than pure venturicidin A but more active than venturicidin B … [3] who also provided samples of venturicidin B and a related antibiotic, botrycidin [3,4]. The …
A AKAGAWA, Y TANAKA, K OTOGURO… - The Journal of …, 1985 - jstage.jst.go.jp
… The lack of a carbamoyl group at 3'-position on rhamnose moiety in 1 results in a small decrease of antifungal activity, contrasting with venturicidin B (3'-O-decarbamoylventuricidin A), …
Number of citations: 6 www.jstage.jst.go.jp
YM Milgrom, TM Duncan - Scientific Reports, 2021 - nature.com
… As noted earlier, we also tested the effects of venturicidin B (ventB) on ATP hydrolysis by … Venturicidin A was from BioViotica, and venturicidin B was from Cayman Chemical. Lactate …
Number of citations: 7 0-www-nature-com.brum.beds.ac.uk
NPJ Cotton, AJ Clark, JB Jackson - Archives of Microbiology, 1981 - Springer
Venturicidin behaves as an orthodox energy transfer inhibitor in intact cells of Rhodopseudomonas capsulata as judged by the following criteria. 1. It led to inhibition of respiration. …

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